molecular formula C11H11NO2 B1595783 4-(Oxiranylmethoxy)-1H-indole CAS No. 35308-87-3

4-(Oxiranylmethoxy)-1H-indole

Cat. No. B1595783
CAS RN: 35308-87-3
M. Wt: 189.21 g/mol
InChI Key: CTWQPSSVUYPWOM-UHFFFAOYSA-N
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Description

4-(Oxiranylmethoxy)-1H-indole, also known as 4-Oxiranylmethoxy-9H-carbazole, is a chemical compound with the molecular formula C15H13NO2 . It has a molecular weight of 239.27 g/mol . This compound is related to Carvedilol, a medication used to treat high blood pressure and heart failure .


Synthesis Analysis

The synthesis of 4-(Oxiranylmethoxy)-1H-indole or similar compounds often involves the use of oxetanes . Oxetanes are four-membered cyclic ethers that have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Molecular Structure Analysis

The molecular structure of 4-(Oxiranylmethoxy)-1H-indole is characterized by a well-defined nanoscale structure . The InChI representation of the molecule is InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2 . The Canonical SMILES representation is C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 .


Chemical Reactions Analysis

Oxetanes, like the one present in 4-(Oxiranylmethoxy)-1H-indole, are known for their reactivity. They can undergo ring-opening reactions, rearrangements, and ring expansions . These reactions are often used in the synthesis of complex molecules .

Scientific Research Applications

Catalytic Reactions and Chemical Synthesis

  • Cycloaddition and Synthesis of Furo[3,4-b]indoles: Ni(ClO4)2 catalyzes regioselective and diastereoselective [3+2]-annulations of aryl oxiranyl-dicarboxylates and indoles, leading to the synthesis of 1H-furo[3,4-b]indoles in good yields (Zhang, Chen, Wu, & Zhang, 2012).
  • Ring-Opening Cyclization to Generate Pyrano[2,3-e]indol-3-ols: Trifluoroethanol-mediated ring-opening cyclization of 4-(2-oxiranylmethoxy)indoles leads to pyrano[2,3-e]indol-3-ols. The cyclization requires a π-activating aryl substituent (Das & Das, 2021).

Biological and Medicinal Applications

  • Anti-inflammatory Agents: Synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives has been explored for their anti-inflammatory activity (Rehman, Saini, & Kumar, 2022).
  • Synthesis of Indole-Coumarin Hybrids for Anticancer Activity: Indole-coumarin hybrids have been synthesized, showing potential as novel anticancer drug entities. These compounds have been evaluated for their cytotoxic effect on human breast adenocarcinoma and normal cell lines (Kamath et al., 2015).

Electrochemical and Photovoltaic Research

  • Electrochemical Behavior in Drug Discovery: The indole nucleus, as part of biologically important derivatives, is investigated using voltammetric techniques. This assists in drug discovery, research, and quality control (Karaaslan & Suzen, 2011).
  • Dye-Sensitized Solar Cells: Novel thieno[3,2-b]indole-based organic dyes have been developed for dye-sensitized solar cells (DSSCs), demonstrating high power conversion efficiencies (Ji et al., 2020).

Future Directions

The future directions of research on 4-(Oxiranylmethoxy)-1H-indole or similar compounds could involve their use in biomedical applications. For instance, oxetane-containing compounds have shown great potential for a variety of biomedical applications including drug delivery, photodynamic therapy, and bioimaging .

properties

IUPAC Name

4-(oxiran-2-ylmethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-10-9(4-5-12-10)11(3-1)14-7-8-6-13-8/h1-5,8,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQPSSVUYPWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956744
Record name 4-[(Oxiran-2-yl)methoxy]-1H-indole
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxiranylmethoxy)-1H-indole

CAS RN

35308-87-3
Record name 4-(2-Oxiranylmethoxy)-1H-indole
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Record name 4-(Oxiranylmethoxy)-1H-indole
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Record name 4-[(Oxiran-2-yl)methoxy]-1H-indole
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Record name 4-(oxiranylmethoxy)-1H-indole
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Synthesis routes and methods I

Procedure details

4-hydroxy indole (0.08 g, mmol) was dissolved in dimethylformamide (1.5 mL). Sodium hydride (0.02 g, 0.51 mmol) was slowly added to the reaction mixture followed by addition of (R)-glycidyl 3-nitrobenzene sulfonate (0.132, 0.51 mmol). A red color appeared. After 3 hour the reaction mixture was poured into a separatory funnel and ethyl acetate (100 mL) was added. The organic layer was washed 3 times with a 10% solution of sodium carbonate in water. The aqueous layers were discarded, the organic layer was dried with sodium sulfate and the solvent was removed by reduced pressure to yield crude product. The crude product was dissolved in ethyl acetate, Celite® (approximately 3 grams) was added, followed by removal of the solvent under reduced pressure. The Celite®/reaction mixture was loaded into an Isco solid phase loading cartridge. Flash chromatography was carried out using an Isco Companion automated chromatography system, silica column (4 g), initially holding at 5% ethyl acetate in heptane for 3 column volumes, increasing the ethyl acetate concentration to 60% over 40 column volumes, holding at 60% ethyl acetate for 10 more column volumes to yield the title compound as a residue.
Quantity
0.08 g
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1.5 mL
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0.02 g
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0.51 mmol
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Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxyindole (0.50 g, 3.8 mmol) in dimethylsulfoxide (10 mL) at 45° C. were added potassium hydroxide (0.43 g, 7.6 mmol) and then epichlorohydrin (1.4 g, 15.2 mmol). After being stirred at 45° C. for 4 h, the reaction mixture was diluted with a saturated solution of NH4Cl and extracted with diethyl ether (3×50 mL). The combined organic layers were dried with Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel with benzene/acetone mixtures to give the glycidyl 4-indolyl ether (compound 1a) (0.75 g, quant) as a colorless oil. See FIG. 18.
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0.5 g
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0.43 g
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10 mL
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1.4 g
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Synthesis routes and methods III

Procedure details

4-Hydroxy indole is allowed to react with epichlorohydrin to give 4-(2,3-epoxypropoxy)indole, (cf. Netherlands Pat. No. 6,601,040).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Takeuchi, TJ Kohn, NA Honigschmidt… - Bioorganic & medicinal …, 2003 - Elsevier
… Coupling of 3 with 4-oxiranylmethoxy-1H-indole in MeOH at reflux then provided 1-(1H-indol-4-yloxy)-3-(4-benzo[b]thiophen-2-ylpiperidinyl)propan-2-ol derivatives 4–32. …
Number of citations: 48 www.sciencedirect.com
AM Gilbert, T Coleman, J Kodah, RE Mewshaw… - Bioorganic & medicinal …, 2004 - Elsevier
Joining aryl 8-azabicyclo[3.2.1]oct-3-enes with aryloxyethanes and aryloxypropanes produces novel series of compounds 11 and 12 with potent 5-HT-T affinity and moderately potent 5-…
Number of citations: 14 www.sciencedirect.com
C Bonini, L Chiummiento, N Di Blasio… - Bioorganic & Medicinal …, 2014 - Elsevier
New structurally simple indolic non peptidic HIV Protease inhibitors were synthesized from (S)-glycidol by regioselective methods. Following the concept of targeting the protein …
Number of citations: 18 www.sciencedirect.com

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